

tert-butyl 4-amino-1H-indazole-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert*-butyl 4-amino-1*H*-indazole-1-carboxylate

Cat. No.: B1517386

[Get Quote](#)

An In-Depth Technical Guide to **tert-Butyl 4-amino-1H-indazole-1-carboxylate**

Abstract

This technical guide provides a comprehensive overview of **tert-butyl 4-amino-1H-indazole-1-carboxylate** (CAS No. 801315-74-2), a pivotal heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, renowned for its role in the development of potent kinase inhibitors.^{[1][2]} This document details the compound's physicochemical properties, provides a validated synthetic and purification protocol, analyzes its distinct reactivity, and outlines its strategic application in the design of targeted therapeutics. The content is structured to deliver not only technical data but also field-proven insights into the causality behind experimental choices, empowering researchers to effectively utilize this versatile intermediate.

Introduction: The Strategic Value of the Indazole Scaffold

The 1*H*-indazole core is a bicyclic heteroaromatic system that has garnered significant attention in pharmaceutical research due to its structural resemblance to purine, enabling it to function as a potent "hinge-binder" in the ATP-binding pocket of numerous protein kinases.^{[1][3]} Dysregulation of kinase activity is a hallmark of many cancers, inflammatory disorders, and neurodegenerative diseases, making them high-value therapeutic targets.^{[2][4]}

While the indazole core itself is valuable, its utility is unlocked through precise functionalization.

Tert-butyl 4-amino-1H-indazole-1-carboxylate emerges as a strategically designed intermediate for several key reasons:

- The Amino Group (C-4): Provides a crucial vector for chemical modification. As a primary amine, it serves as a robust nucleophile for forming amide, sulfonamide, or urea linkages, allowing for the systematic exploration of the solvent-exposed region of a kinase binding site to enhance potency and selectivity.
- The Boc Protecting Group (N-1): The tert-butoxycarbonyl (Boc) group at the N-1 position serves a dual purpose. First, it prevents unwanted side reactions at this nitrogen during the functionalization of the C-4 amino group. Second, it modulates the electronic properties of the indazole ring and can influence the regioselectivity of further reactions before its eventual cleavage under acidic conditions.^[5]

This guide will dissect these features to provide a holistic understanding of the compound's chemical properties and its application in sophisticated drug design campaigns.

Physicochemical and Structural Properties

Tert-butyl 4-amino-1H-indazole-1-carboxylate is typically a light yellow to yellow solid under standard conditions.^[6] Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	801315-74-2	[6][7]
Molecular Formula	C ₁₂ H ₁₅ N ₃ O ₂	[6][8]
Molecular Weight	233.27 g/mol	[6][8]
Appearance	Light yellow to yellow solid	[6]
Boiling Point (Predicted)	395.3 ± 34.0 °C	[6]
Density (Predicted)	1.24 ± 0.1 g/cm ³	[6]
pKa (Predicted)	2.62 ± 0.10	[6]
XLogP3 (Predicted)	2.2	[8]
InChIKey	LBOHJOLQKZNKFB- UHFFFAOYSA-N	[9]

Synthesis and Purification Strategy

The synthesis of **tert-butyl 4-amino-1H-indazole-1-carboxylate** is most logically achieved via a two-step sequence starting from the commercially available 4-nitro-1H-indazole. This approach is reliable and leverages well-established, high-yielding chemical transformations.

Retrosynthetic Analysis

The retrosynthetic pathway involves two key disconnections: the removal of the N-1 Boc protecting group and the reduction of the C-4 amino group back to its nitro precursor.

[Click to download full resolution via product page](#)

Diagram 1: Retrosynthetic pathway for the target compound.

Experimental Protocol

Step 1: Reduction of 4-Nitro-1H-indazole to 4-Amino-1H-indazole

This transformation is efficiently carried out by catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy in reducing aromatic nitro groups without affecting the heterocyclic core.

- Reagents & Equipment:

- 4-Nitro-1H-indazole (1.0 eq)
- 10% Palladium on Carbon (0.05 - 0.10 eq)
- Ethanol (EtOH) or Tetrahydrofuran (THF)
- Hydrogen (H₂) source (balloon or Parr hydrogenator)
- Reaction flask, magnetic stirrer, filtration apparatus (Celite pad)

- Procedure:

- Suspend 4-nitro-1H-indazole in ethanol in a flask suitable for hydrogenation.
- Carefully add 10% Pd/C to the suspension. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere or added to the solvent.
- Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
- Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours). A common eluent system is Ethyl Acetate/Hexane.
- Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
- Concentrate the filtrate under reduced pressure to yield crude 4-amino-1H-indazole, which can often be used in the next step without further purification.

Step 2: N-1 Boc Protection of 4-Amino-1H-indazole

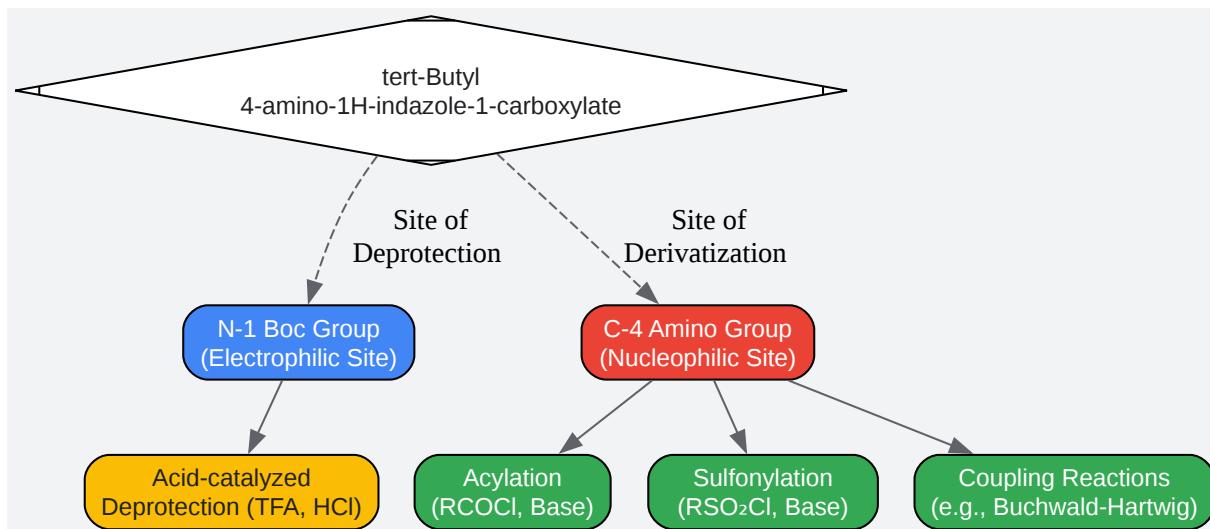
This step selectively protects the more nucleophilic N-1 position of the indazole ring using di-tert-butyl dicarbonate (Boc₂O).^[5] The reaction is typically catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).^[10]

- Reagents & Equipment:
 - 4-Amino-1H-indazole (1.0 eq)
 - Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
 - 4-Dimethylaminopyridine (DMAP, 0.1 eq) or Triethylamine (Et₃N, 1.5 eq)
 - Dichloromethane (DCM) or Acetonitrile (MeCN)
 - Reaction flask, magnetic stirrer, ice bath
- Procedure:
 - Dissolve 4-amino-1H-indazole in DCM in a reaction flask.
 - Add DMAP (or Et₃N) to the solution.
 - Cool the mixture to 0 °C using an ice bath.
 - Add Boc₂O to the cooled solution. Causality Note: The reaction is cooled initially to moderate the exotherm and improve selectivity.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

- Wash the organic layer sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **tert-butyl 4-amino-1H-indazole-1-carboxylate** is typically purified by flash column chromatography on silica gel.


- Methodology:
 - Adsorb the crude material onto a small amount of silica gel.
 - Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).
 - Load the adsorbed material onto the column.
 - Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate).
 - Collect fractions and analyze by TLC to identify those containing the pure product.
 - Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Chemical Reactivity and Strategic Handling

The utility of this compound stems from the orthogonal reactivity of its two key functional groups.

The Dichotomy of Reactivity: N-1 vs. C-4

The N-1 position of the indazole ring is protected by the acid-labile Boc group, while the C-4 amino group serves as a nucleophilic handle for diversification. This allows for a predictable and controlled reaction sequence.

[Click to download full resolution via product page](#)

Diagram 2: Key reactive sites and corresponding transformations.

- N-1 Boc Group: This group is stable to most basic and nucleophilic conditions used for modifying the C-4 amino group. It can be readily removed at the end of a synthetic sequence using strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.^[5] This unmasks the N-1 proton, which is often a critical hydrogen bond donor for kinase hinge binding.
- C-4 Amino Group: The primary aromatic amine is a versatile nucleophile. It readily participates in reactions such as:
 - Amide Bond Formation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents like HATU or EDC) to form amides.
 - Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.
 - C-N Cross-Coupling: Participation in metal-catalyzed reactions to form more complex C-N bonds.

Stability and Storage

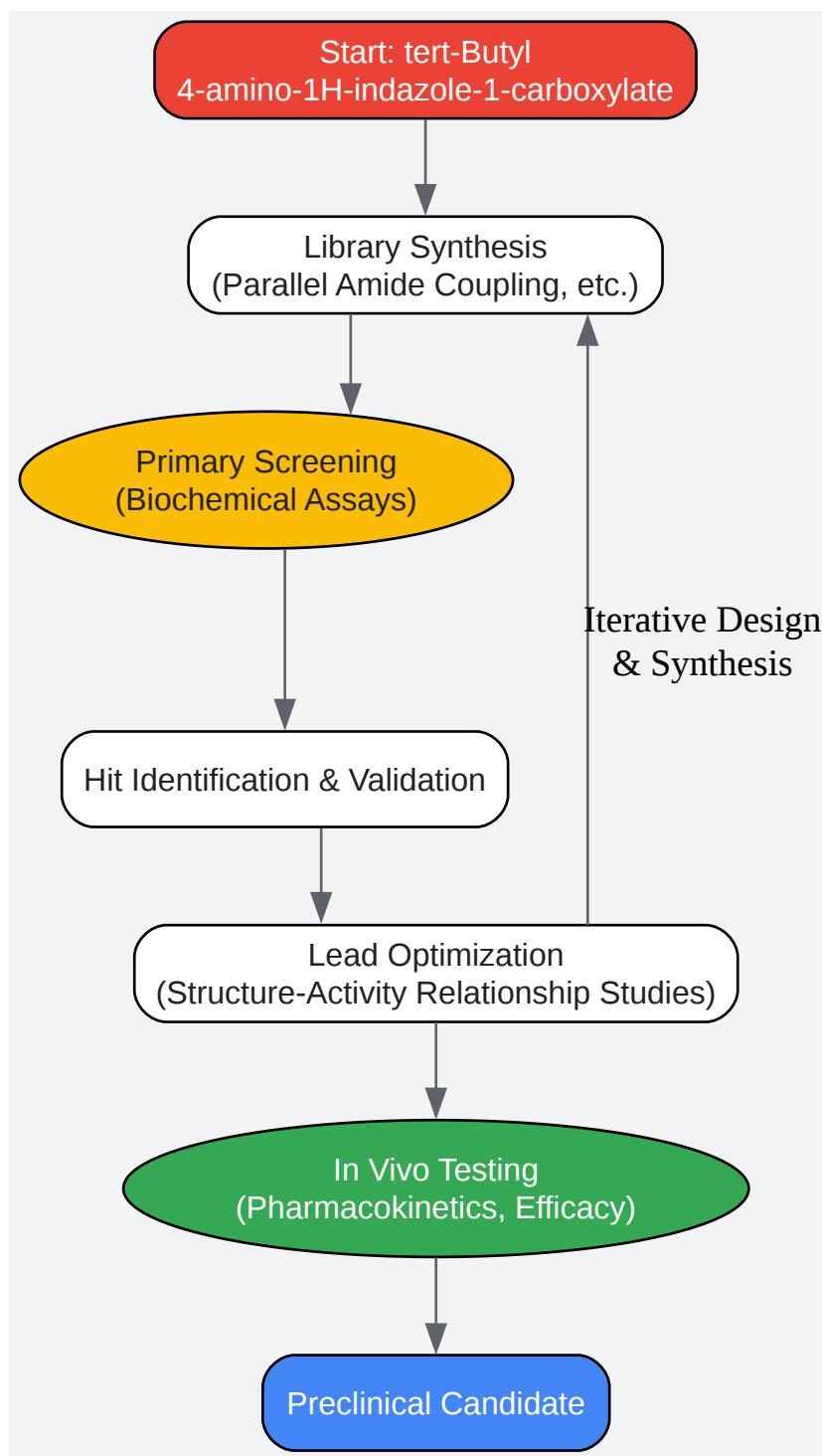
The compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dark, and dry place, or under an inert atmosphere.[6]

Safety Profile

Based on data for analogous compounds, **tert-butyl 4-amino-1H-indazole-1-carboxylate** should be handled with appropriate care.[6][8]

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]
- Handling Precautions:
 - Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
 - Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
 - Avoid contact with skin and eyes.

Application in Medicinal Chemistry


A Privileged Scaffold for Kinase Inhibitors

The amino-indazole scaffold is a cornerstone in the development of Type I and Type II kinase inhibitors.[1] The N-1 and N-2 atoms of the pyrazole ring act as hydrogen bond acceptors and donors, respectively, effectively mimicking the adenine portion of ATP to bind to the kinase hinge region.

The C-4 amino group of this building block provides the attachment point for moieties that extend into the solvent-exposed region of the ATP pocket. By carefully designing these appended groups, researchers can achieve high levels of potency and, critically, selectivity for the target kinase over other kinases in the human kinome, thereby reducing off-target effects and potential toxicity. Several potent inhibitors for targets like FLT3, PDGFR α , Kit, and BCR-ABL are based on the amino-indazole core.[1][11]

Conceptual Workflow: From Building Block to Lead Compound

This intermediate is an entry point into a well-defined drug discovery workflow. The process involves iterative cycles of design, synthesis, and biological testing to optimize the properties of the initial hit compound.

[Click to download full resolution via product page](#)

Diagram 3: High-level drug discovery workflow utilizing the title compound.

Anticipated Spectroscopic Data

While a published spectrum for this specific isomer is not readily available, its key spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[\[12\]](#)[\[13\]](#)

- ^1H NMR (in CDCl_3 or DMSO-d_6):
 - ~1.7 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
 - ~4.0-5.0 ppm (broad singlet, 2H): The protons of the C-4 primary amine ($-\text{NH}_2$). The chemical shift and peak shape can vary with solvent and concentration.
 - ~6.5-8.0 ppm (multiplets, 4H): The four protons on the aromatic and pyrazole rings. The specific coupling patterns would allow for unambiguous assignment.
- ^{13}C NMR (in CDCl_3 or DMSO-d_6):
 - ~28 ppm: The three methyl carbons of the Boc group.
 - ~80-85 ppm: The quaternary carbon of the Boc group and the ester carbonyl carbon.
 - ~110-150 ppm: A series of signals corresponding to the carbons of the indazole bicyclic system.
- IR (ATR):
 - ~3350-3450 cm^{-1} : Two distinct N-H stretching bands for the primary amine.
 - ~2980 cm^{-1} : C-H stretching from the Boc group.
 - ~1720-1740 cm^{-1} : A strong C=O stretch from the carbamate carbonyl of the Boc group.
 - ~1600-1620 cm^{-1} : N-H bending (scissoring) vibration.

Conclusion

Tert-butyl 4-amino-1H-indazole-1-carboxylate is a high-value, strategically designed chemical intermediate. Its pre-installed, orthogonally protected functional groups—an acid-labile N-1 Boc group and a nucleophilic C-4 amino group—provide a robust platform for the efficient synthesis of complex molecular libraries. Its direct relevance to the construction of kinase inhibitors makes it an indispensable tool for researchers and drug development professionals aiming to create next-generation targeted therapies. Understanding its synthesis, reactivity, and proper handling is essential for leveraging its full potential in medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFR α and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. 1-Boc-4-aminoindazole | 801315-74-2 [amp.chemicalbook.com]
- 7. doronscientific.com [doronscientific.com]
- 8. 4-Amino-1H-indazole, N1-BOC protected | C12H15N3O2 | CID 34176514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 4-amino-1h-indazole, n1-boc protected (C12H15N3O2) [pubchemlite.lcsb.uni.lu]

- 10. journals.iucr.org [journals.iucr.org]
- 11. tandfonline.com [tandfonline.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [tert-butyl 4-amino-1H-indazole-1-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1517386#tert-butyl-4-amino-1h-indazole-1-carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com